molecular formula C10H11BrClNO B7470203 N-[(1S)-1-(4-bromophenyl)ethyl]-2-chloroacetamide

N-[(1S)-1-(4-bromophenyl)ethyl]-2-chloroacetamide

Cat. No. B7470203
M. Wt: 276.56 g/mol
InChI Key: QOVVMRZOAXDWMK-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(1S)-1-(4-bromophenyl)ethyl]-2-chloroacetamide, also known as BPECA, is a chemical compound that has been studied for its potential use in scientific research. This compound is a member of the chloroacetamide family, which is known for its diverse range of applications in the fields of medicine, agriculture, and material science. BPECA has been of particular interest due to its unique chemical structure and potential for use in the development of new drugs and therapies.

Mechanism of Action

The mechanism of action of N-[(1S)-1-(4-bromophenyl)ethyl]-2-chloroacetamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in cell growth and proliferation. Specifically, N-[(1S)-1-(4-bromophenyl)ethyl]-2-chloroacetamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a key role in regulating gene expression and cell growth. By inhibiting HDAC activity, N-[(1S)-1-(4-bromophenyl)ethyl]-2-chloroacetamide is thought to induce changes in gene expression that lead to the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
N-[(1S)-1-(4-bromophenyl)ethyl]-2-chloroacetamide has been shown to have a number of biochemical and physiological effects, including the induction of cell cycle arrest and apoptosis in cancer cells. Additionally, N-[(1S)-1-(4-bromophenyl)ethyl]-2-chloroacetamide has been shown to inhibit the growth and proliferation of cancer cells by inducing changes in gene expression and protein activity. These effects are thought to be due to the compound's ability to inhibit the activity of HDACs and other enzymes and proteins involved in cell growth and proliferation.

Advantages and Limitations for Lab Experiments

N-[(1S)-1-(4-bromophenyl)ethyl]-2-chloroacetamide has several advantages and limitations for use in laboratory experiments. One advantage is that it is a highly potent and selective inhibitor of HDAC activity, making it a valuable tool for studying the role of HDACs in cancer and other diseases. Additionally, N-[(1S)-1-(4-bromophenyl)ethyl]-2-chloroacetamide has been shown to have low toxicity in animal models, which makes it a promising candidate for further development as a therapeutic agent. However, one limitation of N-[(1S)-1-(4-bromophenyl)ethyl]-2-chloroacetamide is that it is relatively expensive to synthesize and may not be readily available in large quantities.

Future Directions

There are many future directions for research on N-[(1S)-1-(4-bromophenyl)ethyl]-2-chloroacetamide and its potential applications in medicine and other fields. Some possible areas of focus include:
- Further studies on the mechanism of action of N-[(1S)-1-(4-bromophenyl)ethyl]-2-chloroacetamide and its effects on gene expression and protein activity.
- Development of new therapies and drugs based on N-[(1S)-1-(4-bromophenyl)ethyl]-2-chloroacetamide and other HDAC inhibitors.
- Investigation of the potential use of N-[(1S)-1-(4-bromophenyl)ethyl]-2-chloroacetamide in combination with other drugs or therapies for the treatment of cancer and other diseases.
- Studies on the potential agricultural and material science applications of N-[(1S)-1-(4-bromophenyl)ethyl]-2-chloroacetamide and other chloroacetamide compounds.
Overall, N-[(1S)-1-(4-bromophenyl)ethyl]-2-chloroacetamide is a promising compound with a wide range of potential applications in scientific research. Further studies are needed to fully understand its mechanism of action and potential uses, but the current research suggests that it may be a valuable tool for the development of new therapies and drugs.

Synthesis Methods

N-[(1S)-1-(4-bromophenyl)ethyl]-2-chloroacetamide can be synthesized using a variety of methods, including the reaction of 4-bromoacetophenone with ethylamine, followed by chlorination with thionyl chloride. This process typically yields a high-purity product that can be further purified using standard laboratory techniques. Other methods of synthesis may also be used depending on the specific application of the compound.

Scientific Research Applications

N-[(1S)-1-(4-bromophenyl)ethyl]-2-chloroacetamide has been studied extensively for its potential use in scientific research, particularly in the areas of cancer treatment and drug development. Recent studies have shown that N-[(1S)-1-(4-bromophenyl)ethyl]-2-chloroacetamide has potent anti-tumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer cells. Additionally, N-[(1S)-1-(4-bromophenyl)ethyl]-2-chloroacetamide has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis.

properties

IUPAC Name

N-[(1S)-1-(4-bromophenyl)ethyl]-2-chloroacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrClNO/c1-7(13-10(14)6-12)8-2-4-9(11)5-3-8/h2-5,7H,6H2,1H3,(H,13,14)/t7-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOVVMRZOAXDWMK-ZETCQYMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)Br)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=C(C=C1)Br)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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